molecular formula C8H8FN3O B055361 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 112748-07-9

7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B055361
M. Wt: 181.17 g/mol
InChI Key: SOLCJVBZNLQVDE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-amino-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLCJVBZNLQVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554695
Record name 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

112748-07-9
Record name 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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